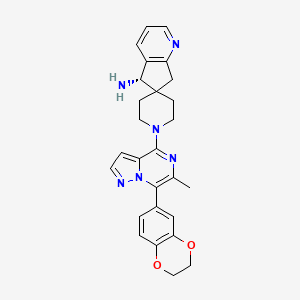

Shp2-IN-19

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C27H28N6O2 |

|---|---|

分子量 |

468.5 g/mol |

IUPAC 名称 |

(5S)-1'-[7-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylpyrazolo[1,5-a]pyrazin-4-yl]spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine |

InChI |

InChI=1S/C27H28N6O2/c1-17-24(18-4-5-22-23(15-18)35-14-13-34-22)33-21(6-10-30-33)26(31-17)32-11-7-27(8-12-32)16-20-19(25(27)28)3-2-9-29-20/h2-6,9-10,15,25H,7-8,11-14,16,28H2,1H3/t25-/m1/s1 |

InChI 键 |

XQGWBLQMOKYLFS-RUZDIDTESA-N |

手性 SMILES |

CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C([C@H]4N)C=CC=N5)C6=CC7=C(C=C6)OCCO7 |

规范 SMILES |

CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C(C4N)C=CC=N5)C6=CC7=C(C=C6)OCCO7 |

产品来源 |

United States |

Foundational & Exploratory

Shp2-IN-19: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shp2-IN-19 is a potent and selective allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). As a key downstream signaling node for multiple receptor tyrosine kinases (RTKs), SHP2 is a critical regulator of the RAS-mitogen-activated protein kinase (MAPK) pathway. Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its biochemical and cellular activities, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Mechanism of Action

This compound functions as an allosteric inhibitor, binding to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains of SHP2.[1] In its basal state, SHP2 exists in an autoinhibited conformation where the N-SH2 domain blocks the active site of the PTP domain.[1] this compound stabilizes this inactive conformation, preventing the conformational changes required for SHP2 activation.[1] By locking SHP2 in its closed, inactive state, this compound prevents the dephosphorylation of its substrates, thereby inhibiting downstream signaling, most notably through the RAS-MAPK pathway.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound (referred to as compound 5 in the source literature).[1]

| Assay Type | Description | Cell Line | IC50 (µM) |

| Biochemical Inhibition | Inhibition of SHP2 phosphatase activity using a fluorogenic substrate. | - | 0.067 |

| Cellular p-ERK Inhibition | Inhibition of SHP2-mediated phosphorylation of ERK. | KYSE520 | 0.746 |

| Antiproliferative Activity | Inhibition of cancer cell growth. | KYSE520 | 4.76 |

Signaling Pathways

The primary signaling pathway modulated by this compound is the RAS-MAPK cascade. A simplified representation of this pathway and the inhibitory action of this compound is provided below.

Experimental Protocols

Detailed methodologies for the key experiments cited for the characterization of this compound are provided below.

SHP2 Biochemical Inhibition Assay

This assay measures the ability of this compound to inhibit the phosphatase activity of SHP2 in a biochemical setting.

-

Principle: The catalytic activity of SHP2 is monitored using the surrogate fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP). Upon dephosphorylation by SHP2, DiFMUP is converted to the fluorescent product DiFMU, which can be quantified.

-

Materials:

-

Recombinant human SHP2 protein

-

DiFMUP substrate

-

SHP2 activating peptide (derived from IRS-1)

-

Assay Buffer: 150 mM Bis-Tris (pH 6.0), 150 mM ionic strength, 0.33% PEG, 1.67 mM DTT.

-

This compound (or other test compounds) dissolved in DMSO.

-

384-well assay plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare a solution of SHP2 enzyme and the activating peptide in assay buffer.

-

Add the test compound (this compound) at various concentrations to the wells of the 384-well plate. Include a DMSO-only control.

-

Add the SHP2 enzyme/peptide solution to the wells containing the test compound and incubate for a defined period (e.g., 30 minutes) at room temperature.

-

Initiate the reaction by adding the DiFMUP substrate to all wells.

-

Measure the fluorescence signal at appropriate excitation and emission wavelengths (e.g., 358 nm excitation and 450 nm emission) over time.

-

Calculate the rate of the reaction and determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular p-ERK Inhibition Assay (Western Blot)

This assay assesses the ability of this compound to inhibit the SHP2-mediated phosphorylation of ERK in a cellular context.

-

Principle: KYSE520 cells, which have a constitutively active MAPK pathway, are treated with this compound. The levels of phosphorylated ERK (p-ERK) and total ERK are then measured by Western blot to determine the extent of pathway inhibition.

-

Materials:

-

KYSE520 human esophageal squamous cell carcinoma cell line.

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

This compound dissolved in DMSO.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: rabbit anti-p-ERK (Thr202/Tyr204) and rabbit anti-total ERK.

-

HRP-conjugated anti-rabbit secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system for Western blots.

-

-

Procedure:

-

Seed KYSE520 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours). Include a DMSO-only control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature the protein lysates by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the primary antibody against total ERK to normalize for protein loading.

-

Quantify the band intensities and calculate the ratio of p-ERK to total ERK for each treatment condition.

-

Determine the IC50 value by plotting the percentage of p-ERK inhibition against the log of the inhibitor concentration.

-

Antiproliferative Assay

This assay measures the effect of this compound on the proliferation of cancer cells.

-

Principle: The viability of KYSE520 cells is assessed after treatment with this compound for an extended period. Cell viability can be measured using various methods, such as the CellTiter-Glo® luminescent cell viability assay.

-

Materials:

-

KYSE520 cells.

-

Cell culture medium.

-

This compound dissolved in DMSO.

-

96-well clear bottom plates.

-

CellTiter-Glo® reagent.

-

Luminometer.

-

-

Procedure:

-

Seed KYSE520 cells in 96-well plates at a low density.

-

After 24 hours, treat the cells with a serial dilution of this compound.

-

Incubate the cells for a prolonged period (e.g., 72 hours).

-

Allow the plates to equilibrate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.

-

Mandatory Visualizations

Experimental Workflow: Cellular p-ERK Inhibition Assay

Conclusion

This compound is a valuable research tool for investigating the role of SHP2 in cellular signaling and disease. Its allosteric mechanism of action provides a high degree of selectivity and offers a promising avenue for the development of novel anticancer therapeutics. The experimental protocols detailed in this guide provide a framework for the robust characterization of this compound and other SHP2 inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this class of compounds.

References

The Allosteric Inhibition of SHP2: A Technical Guide to SHP099

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which governs fundamental cellular processes such as proliferation, differentiation, and survival.[2][3] Dysregulation of SHP2 activity, often due to gain-of-function mutations, is implicated in various developmental disorders, including Noonan syndrome, and in the pathogenesis of numerous cancers.[3][4] This has positioned SHP2 as a compelling target for therapeutic intervention.

This technical guide focuses on SHP099, a pioneering, potent, and selective allosteric inhibitor of SHP2.[5][6] Unlike orthosteric inhibitors that target the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that locks it in an inactive state.[5][7] This guide provides a comprehensive overview of the structure, synthesis, and biological activity of SHP099, along with detailed experimental protocols for its characterization.

SHP2 Structure and Function

SHP2 is comprised of two N-terminal Src homology 2 (SH2) domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail with tyrosine phosphorylation sites.[1][8] In its basal state, SHP2 exists in an auto-inhibited conformation where the N-SH2 domain blocks the active site of the PTP domain.[1][8] Upon activation by binding to phosphotyrosine motifs on upstream signaling partners, a conformational change relieves this auto-inhibition, allowing SHP2 to dephosphorylate its substrates and propagate downstream signaling.[4]

SHP099: An Allosteric Inhibitor

SHP099 was the first reported potent and selective small-molecule allosteric inhibitor of SHP2.[5] It binds to a "tunnel-like" allosteric pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the auto-inhibited conformation of SHP2.[7][9] This mechanism of action provides a high degree of selectivity over other protein tyrosine phosphatases, including the closely related SHP1.[8]

Chemical Structure

The chemical structure of SHP099 is 6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine.[5]

IUPAC Name: 6-(4-amino-4-methyl-1-piperidinyl)-3-(2,3-dichlorophenyl)-2-pyrazinamine[10] CAS Number: 1801747-42-1[10] Molecular Formula: C₁₆H₁₉Cl₂N₅[10] Molecular Weight: 352.26 g/mol [10]

Synthesis of SHP099

The synthesis of SHP099 and its analogs generally involves a multi-step process. A representative synthetic scheme for a similar class of imidazopyrazine-based SHP2 inhibitors is outlined below. While the exact, detailed industrial synthesis of SHP099 may be proprietary, published synthetic routes for analogous compounds provide a clear blueprint for researchers.

A general synthetic approach for related pyrazine-based SHP2 inhibitors often involves the construction of the core pyrazine (B50134) ring followed by the sequential addition of the substituted phenyl and piperidine (B6355638) moieties through coupling reactions. For instance, the synthesis of imidazopyrazine derivatives, another class of potent SHP2 inhibitors, starts with the preparation of a common intermediate which then undergoes a Buchwald coupling reaction with the appropriate aryl bromide, followed by deprotection steps to yield the final compound.[7]

Quantitative Biological Data

The biological activity of SHP099 has been extensively characterized. Key quantitative data are summarized in the table below.

| Parameter | Value | Cell Line/Assay Conditions | Reference |

| IC₅₀ (SHP2) | 71 nM | Biochemical assay | [6][10] |

| IC₅₀ (p-ERK) | ~0.25 µM | SHP2-dependent MDA-MB-468 and KYSE520 cells | [8] |

| Binding Affinity (KD) | 0.6 nM | Surface Plasmon Resonance (for a similar potent inhibitor, compound 8) | [7] |

| Cell Proliferation IC₅₀ | 0.72 µM | KYSE antiproliferation assay (for a similar potent inhibitor, compound 23) | [9] |

| hERG Affinity IC₅₀ | > 30 µM | (for a similar potent inhibitor, compound 23) | [9] |

Signaling Pathways and Experimental Workflows

SHP2 Signaling Pathway

SHP2 is a critical node in the RAS/MAPK signaling cascade. The following diagram illustrates the central role of SHP2 in this pathway and the mechanism of its inhibition by SHP099.

Caption: SHP2 signaling pathway and inhibition by SHP099.

Experimental Workflow for SHP2 Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of compounds like SHP099 on SHP2.

Caption: Workflow for SHP2 enzymatic inhibition assay.

Experimental Protocols

Recombinant SHP2 Protein Expression and Purification

A common method for producing recombinant SHP2 for in vitro assays is as follows:

-

Vector Construction: The gene encoding human SHP2 (residues 1-525) is inserted into a pET30 expression vector, often with an N-terminal His-tag for purification.[9]

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cells are grown in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is then induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated at a lower temperature (e.g., 16-18°C) overnight.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Lysis is typically achieved by sonication or high-pressure homogenization.

-

Purification: The lysate is clarified by centrifugation. The supernatant containing the His-tagged SHP2 is loaded onto a Ni-NTA affinity chromatography column. The column is washed, and the protein is eluted with an imidazole (B134444) gradient.

-

Further Purification: For higher purity, the eluted protein may be further purified by size-exclusion chromatography.

-

Quality Control: The purity and identity of the recombinant SHP2 are confirmed by SDS-PAGE and Western blotting.

SHP2 Enzymatic Assay

The inhibitory activity of SHP099 on SHP2 can be determined using a fluorescence-based enzymatic assay:

-

Assay Components:

-

Recombinant SHP2 protein

-

SHP099 (or other test compounds) serially diluted in DMSO

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.2, 100 mM NaCl, 5 mM DTT)

-

Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)

-

-

Procedure: a. In a 384-well plate, add a small volume of each SHP099 dilution. b. Add the recombinant SHP2 protein to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding. c. Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells. d. Monitor the increase in fluorescence (excitation ~358 nm, emission ~450 nm) over time using a plate reader.

-

Data Analysis: a. Calculate the initial reaction rates for each SHP099 concentration. b. Normalize the rates relative to a DMSO control (100% activity) and a no-enzyme control (0% activity). c. Plot the percent inhibition versus the logarithm of the SHP099 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular p-ERK Assay

To assess the cellular activity of SHP099, its effect on the phosphorylation of ERK, a downstream effector of the SHP2 pathway, can be measured:

-

Cell Culture: Plate SHP2-dependent cancer cells (e.g., KYSE-520) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of SHP099 for a specified time (e.g., 2-4 hours).

-

Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.

-

Western Blotting or ELISA:

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-ERK (p-ERK) and total ERK (as a loading control). Visualize the bands using a chemiluminescent substrate.

-

ELISA: Use a commercially available p-ERK ELISA kit to quantify the levels of phosphorylated ERK in the cell lysates.

-

-

Data Analysis: Quantify the p-ERK signal and normalize it to the total ERK signal. Plot the normalized p-ERK levels against the SHP099 concentration to determine the cellular IC₅₀.

Conclusion

SHP099 represents a landmark achievement in the development of targeted cancer therapies. As a potent and selective allosteric inhibitor of SHP2, it has not only provided a valuable tool for dissecting the role of SHP2 in health and disease but has also paved the way for the clinical development of a new class of anti-cancer agents. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of oncology and drug discovery, facilitating further investigation into SHP2 inhibition and the development of next-generation therapeutics.

References

- 1. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deciphering the structural and dynamic effects of SHP2-E76 mutations: mechanistic insights into oncogenic activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Making sure you're not a bot! [academiccommons.columbia.edu]

- 5. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. caymanchem.com [caymanchem.com]

The Allosteric Inhibition of SHP2 by Shp2-IN-19: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of various receptor tyrosine kinases (RTKs). Its function is integral to the regulation of the RAS-MAPK signaling pathway, making it a key player in cell growth, differentiation, and survival. Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in the pathogenesis of developmental disorders like Noonan syndrome and various malignancies. Consequently, SHP2 has emerged as a compelling target for therapeutic intervention in oncology. Shp2-IN-19 is a potent and selective allosteric inhibitor of SHP2. This document provides an in-depth technical overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to SHP2 and its Role in Signaling

SHP2 is a ubiquitously expressed enzyme that, counterintuitively for a phosphatase, often plays a positive role in signal transduction. In its basal state, SHP2 is maintained in an auto-inhibited conformation where the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain.[1] Upon activation by growth factors or cytokines, SHP2 is recruited to phosphorylated tyrosine residues on RTKs or associated scaffolding proteins via its SH2 domains. This interaction induces a conformational change, relieving the auto-inhibition and activating the phosphatase.[1] Activated SHP2 then dephosphorylates specific substrates, a key consequence of which is the activation of the RAS-MAPK cascade, a critical pathway for cell proliferation and survival.

The Allosteric Inhibition of SHP2 by this compound

This compound is a pyrazolopyrimidinone-based allosteric inhibitor of SHP2. Unlike orthosteric inhibitors that compete with the substrate at the active site, allosteric inhibitors bind to a distinct pocket on the enzyme. This compound binds to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains.[2] This binding event stabilizes the auto-inhibited conformation of SHP2, effectively locking the enzyme in its inactive state and preventing its catalytic activity. This mechanism of action confers high selectivity for SHP2 over other protein tyrosine phosphatases.

Quantitative Data for this compound

The following tables summarize the key quantitative data for the characterization of this compound and its analogs.

Table 1: Biochemical Activity of this compound

| Compound | SHP2 Biochemical IC50 (μM) |

| This compound | 0.067 |

Data sourced from a review citing the primary discovery publication.

Table 2: Cellular Activity of this compound Analog

| Compound | pERK Inhibition IC50 (μM) in KYSE520 cells |

| Analog of this compound | 0.012 |

Data for a structurally related and more potent analog of this compound, demonstrating pathway engagement in a cellular context.

Experimental Protocols

This section details the methodologies for the key experiments used to characterize the allosteric inhibition of SHP2 by this compound.

SHP2 Biochemical Assay (DiFMUP)

This assay measures the enzymatic activity of SHP2 using a fluorogenic substrate.

Materials:

-

Recombinant full-length SHP2 protein

-

SHP2 activating phosphopeptide (e.g., a dually phosphorylated IRS-1 peptide)

-

Assay Buffer: 50 mM Tris pH 7.5, 100 mM NaCl, 5 mM DTT, 0.01% Triton X-100

-

6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

-

This compound (or other test compounds) dissolved in DMSO

-

384-well black assay plates

-

Fluorescence plate reader (Excitation: 340 nm, Emission: 450 nm)

Procedure:

-

Prepare a solution of SHP2 and the activating phosphopeptide in assay buffer and pre-incubate for 15 minutes at room temperature to allow for SHP2 activation.

-

Add this compound at various concentrations to the assay plate.

-

Add the SHP2/phosphopeptide complex to the wells containing the inhibitor and incubate for a further 30 minutes at room temperature.

-

Initiate the enzymatic reaction by adding DiFMUP substrate to all wells.

-

Monitor the increase in fluorescence over time using a plate reader.

-

Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular pERK Inhibition Assay

This Western blot-based assay assesses the ability of this compound to inhibit the MAPK pathway in a cellular context.

Materials:

-

Cancer cell line with activated RTK signaling (e.g., KYSE520)

-

Cell culture medium and supplements

-

Growth factors (e.g., EGF)

-

This compound (or other test compounds) dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

Western blotting equipment

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., EGF) for 10-15 minutes to induce ERK phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against p-ERK, total ERK, and a loading control.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control. Determine the IC50 value for pERK inhibition.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the binding kinetics and affinity of this compound to SHP2.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Recombinant SHP2 protein

-

This compound (analyte)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Immobilize recombinant SHP2 onto the sensor chip surface via amine coupling.

-

Prepare a series of dilutions of this compound in running buffer.

-

Inject the different concentrations of this compound over the immobilized SHP2 surface and a reference flow cell.

-

Monitor the binding events in real-time by measuring the change in the SPR signal (response units).

-

After each injection, allow for dissociation in running buffer.

-

Regenerate the sensor surface if necessary.

-

Analyze the sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizations

The following diagrams illustrate key concepts related to the allosteric inhibition of SHP2 by this compound.

References

Shp2-IN-19 and its Class: A Technical Guide to Downstream Signaling Effects of Allosteric SHP2 Inhibition

Disclaimer: Publicly available information on a compound specifically named "Shp2-IN-19" is limited. This guide will focus on the well-characterized, prototypical allosteric SHP2 inhibitor, SHP099, and other representative compounds of the same class. The mechanisms and downstream effects described are expected to be highly analogous to those of this compound.

Introduction

Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical positive regulatory role in multiple signaling pathways, including the RAS/MAPK and PI3K/AKT cascades.[1][2][3] Its function as a key signaling node makes it a compelling target for therapeutic intervention in various cancers and developmental disorders.[1][2] Allosteric inhibitors of SHP2, such as SHP099 and its analogs, represent a novel class of therapeutics that lock the enzyme in an inactive, auto-inhibited conformation. This guide provides an in-depth technical overview of the effects of this class of inhibitors on downstream signaling, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action of Allosteric SHP2 Inhibitors

SHP2's activity is tightly regulated by an intramolecular interaction. In its basal state, the N-terminal SH2 domain folds back to block the active site of the protein tyrosine phosphatase (PTP) domain, resulting in auto-inhibition. Upon activation by upstream receptor tyrosine kinases (RTKs), SHP2 is recruited to phosphotyrosine residues on receptors or adaptor proteins, leading to a conformational change that exposes the catalytic site.

Allosteric inhibitors like SHP099 bind to a "tunnel-like" pocket formed at the interface of the N-SH2, C-SH2, and PTP domains. This binding stabilizes the closed, inactive conformation of SHP2, acting as a "molecular glue" that prevents its activation and subsequent downstream signaling.

Quantitative Data on SHP2 Inhibitor Activity

The following tables summarize the inhibitory concentrations of various allosteric SHP2 inhibitors in biochemical and cellular assays. This data is crucial for designing experiments and interpreting results.

Table 1: Biochemical Inhibitory Activity of SHP2 Inhibitors

| Compound | Target | IC50 | Assay Conditions | Reference(s) |

| SHP099 | Wild-Type SHP2 | 0.071 µM | Allosteric inhibition of activated full-length human SHP2. | |

| SHP099 | SHP2 (various mutants) | 0.416 - 2.896 µM | Allosteric inhibition of mutant SHP2 proteins. | |

| TNO155 (Batoprotafib) | Wild-Type SHP2 | 0.011 µM | Allosteric inhibition of wild-type SHP2. | |

| RMC-4550 | Wild-Type SHP2 | 0.583 nM | Biochemical assay with purified, activated full-length human SHP2. | |

| PF-07284892 | Wild-Type SHP2 | 21 nM | Biochemical assay with purified SHP2. | |

| SHP2-IN-39 | SHP2 | 0.007 µM | Inhibition of SHP2. | |

| NSC-87877 | Shp2 and Shp1 | 0.318 µM and 0.355 µM | Inhibition of Shp2 and Shp1 protein tyrosine phosphatases. | |

| PB17-026-01 | SHP2 | 38.9 nM | In-house enzymatic assay. |

Table 2: Cellular Activity of SHP2 Inhibitors

| Compound | Cell Line | Assay | IC50 / EC50 | Reference(s) |

| SHP099 | KYSE-520 (Esophageal Cancer) | p-ERK Inhibition | Not specified, effective at 10 µM | |

| SHP099 | Various Cancer Cell Lines | Cell Growth Inhibition | 0.32 - 1.73 µM | |

| RMC-4550 | Calu-1 | pERK Inhibition | 7 nM | |

| RMC-4550 | PC9 | pERK Inhibition | 31-39 nM | |

| SHP099 | FUOV1 (Ovarian Cancer) | Clonogenic Growth | Effective at 5 µM | |

| SHP099 | HeLa Cells | Isothermal Cellular Dose-Response | EC50 reported at 55.0 °C |

Effects on Downstream Signaling Pathways

SHP2 primarily modulates the RAS/MAPK pathway and has also been shown to influence the PI3K/AKT pathway. Inhibition of SHP2, therefore, has significant consequences on these critical cellular signaling networks.

RAS/MAPK Pathway

SHP2 is a crucial positive regulator of the RAS/MAPK pathway downstream of most RTKs. By dephosphorylating specific substrates, SHP2 facilitates the activation of RAS, which in turn activates the RAF-MEK-ERK signaling cascade. Allosteric inhibition of SHP2 effectively blocks this signal transmission.

-

Reduced ERK Phosphorylation: A consistent and measurable effect of SHP2 inhibitors is the dose-dependent reduction in the phosphorylation of ERK1/2 (p-ERK) at Thr202/Tyr204. This can be observed in various cancer cell lines treated with compounds like SHP099 and RMC-4550.

-

Disruption of Protein Complexes: SHP099 has been shown to disrupt the interaction between SHP2 and adaptor proteins like GRB2, which is essential for the assembly of the signaling complex that activates RAS.

PI3K/AKT Pathway

The effect of SHP2 on the PI3K/AKT pathway is more context-dependent and can be either positive or negative.

-

Inhibition of PI3K/AKT Signaling: In some cellular contexts, SHP2 can dephosphorylate the p85 regulatory subunit of PI3K or its docking sites on adaptor proteins like GAB1, thereby negatively regulating PI3K/AKT activation. In such cases, SHP2 inhibition can lead to an increase in AKT phosphorylation (p-AKT).

-

No Effect or Synergistic Inhibition: In other studies, SHP2 inhibition with SHP099 had no significant effect on p-AKT levels. However, combined inhibition of SHP2 and PI3K has been shown to have synergistic effects in suppressing the proliferation of certain cancer cells, suggesting a complex interplay between these two pathways.

-

Feedback Reactivation: Prolonged SHP2 inhibition can sometimes lead to the reactivation of the PI3K/AKT pathway as a resistance mechanism. This may be mediated by the hyperphosphorylation of certain RTKs like PDGFRβ, which then recruits the p85 subunit of PI3K.

Experimental Protocols

Western Blotting for Phosphorylated ERK (p-ERK) Analysis

This protocol is a standard method to quantify the inhibition of SHP2-mediated signaling by measuring the levels of p-ERK.

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Serum-starve the cells for 6-24 hours to reduce basal signaling. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours). Stimulate the cells with a growth factor (e.g., EGF or FGF) for a short period (e.g., 5-15 minutes) to activate the MAPK pathway.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against p-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an ECL substrate and an imaging system.

-

-

Normalization: Strip the membrane and re-probe for total ERK1/2 or a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK or loading control signal.

References

- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule inhibitors of SHP2 tyrosine phosphatase discovered by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

understanding Shp2-IN-19 selectivity profile

- 1. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Shp2-IN-19: A Technical Overview

For Immediate Release

This whitepaper provides an in-depth technical guide on the discovery and development of Shp2-IN-19, a notable allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). This document is intended for researchers, scientists, and drug development professionals interested in the core aspects of SHP2 inhibition, from initial screening to preclinical characterization.

Introduction: The Therapeutic Promise of SHP2 Inhibition

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1][2] It is a key positive regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in human cancers.[1] Hyperactivation of SHP2, either through genetic mutations or upstream signaling, is implicated in the pathogenesis of various malignancies and developmental disorders like Noonan syndrome.[3] Consequently, the development of small molecule inhibitors of SHP2 has emerged as a promising therapeutic strategy in oncology.

Historically, targeting phosphatases has been challenging due to the highly conserved and positively charged nature of their active sites, leading to difficulties in achieving selectivity and oral bioavailability. The discovery of an allosteric binding site on SHP2, however, represented a landmark breakthrough.[1] Allosteric inhibitors stabilize a closed, inactive conformation of SHP2, preventing its engagement with downstream signaling partners. This compound belongs to this class of allosteric inhibitors, binding to a "tunnel-like" pocket at the interface of the N-SH2, C-SH2, and PTP domains.

Discovery and Structure-Activity Relationship (SAR)

This compound, also referred to as compound 19 in several publications, was identified through structure-based drug design and optimization of a pyrazolo-pyrimidinone scaffold. The co-crystal structure of this compound in complex with SHP2 (PDB: 6MDB) confirmed its binding to the same allosteric tunnel as the pioneering SHP2 inhibitor, SHP099.

The development from initial hits to potent inhibitors like this compound involved extensive structure-activity relationship (SAR) studies. These efforts focused on modifying key chemical moieties to enhance potency, selectivity, and cellular activity. For instance, the extension and conformational restriction of an amine substituent on the pyrazolo-pyrimidinone core led to the discovery of a subsequent analog with tenfold enhanced antiproliferative activity in the KYSE520 cancer cell line.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and a closely related, improved analog.

Table 1: Biochemical and Cellular Activity

| Compound | SHP2 Biochemical IC50 (μM) | pERK Inhibition IC50 (μM) | KYSE520 Cell Proliferation IC50 (μM) |

| This compound | 0.067 | Not Reported | Not Reported |

| Analog 20 | Not Reported | 0.012 | 0.167 |

Data sourced from a 2021 review on SHP2 inhibitors.

Signaling Pathways and Mechanism of Action

SHP2 is a critical node in multiple signaling pathways that regulate cell growth, proliferation, and survival. Allosteric inhibitors like this compound lock the enzyme in an auto-inhibited conformation, thereby blocking downstream signal transduction.

The RAS/MAPK Pathway

The primary mechanism of action of SHP2 inhibitors is the suppression of the RAS/MAPK pathway. SHP2 is required for the full and sustained activation of RAS by upstream RTKs. By inhibiting SHP2, this compound prevents the dephosphorylation of key signaling nodes, leading to the downregulation of phosphorylated ERK (pERK), a downstream effector of the pathway.

Caption: SHP2 activation and its inhibition by this compound in the RAS/MAPK pathway.

The PD-1/PD-L1 Immune Checkpoint Pathway

SHP2 also plays a crucial role in immune evasion by mediating signaling downstream of the PD-1 receptor on T cells. Upon binding of PD-L1 on tumor cells to PD-1, SHP2 is recruited and activated, leading to the dephosphorylation of T-cell receptor signaling components and subsequent T-cell exhaustion. Inhibition of SHP2 can therefore restore anti-tumor immunity.

Caption: Role of SHP2 in the PD-1/PD-L1 pathway and its inhibition by this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. The following sections outline the methodologies for key experiments in the discovery and characterization of SHP2 inhibitors like this compound.

General Workflow for SHP2 Inhibitor Discovery

The discovery of allosteric SHP2 inhibitors typically follows a structured workflow, from initial screening to in vivo validation.

Caption: A typical workflow for the discovery and development of SHP2 inhibitors.

SHP2 Biochemical Inhibition Assay

Objective: To determine the in vitro potency of a compound in inhibiting the enzymatic activity of SHP2.

Materials:

-

Recombinant human SHP2 protein

-

DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

-

Assay buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT)

-

Test compound (e.g., this compound)

-

384-well microplates

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the diluted compound to the wells of a 384-well plate.

-

Add recombinant SHP2 protein to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the DiFMUP substrate.

-

Monitor the fluorescence generated by the dephosphorylation of DiFMUP over time using a plate reader.

-

Calculate the rate of reaction and determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular pERK Inhibition Assay

Objective: To assess the ability of a compound to inhibit SHP2-mediated signaling in a cellular context.

Materials:

-

Cancer cell line with activated RTK signaling (e.g., KYSE520)

-

Cell culture medium and supplements

-

Test compound (e.g., this compound)

-

Growth factors (e.g., EGF) for stimulation

-

Lysis buffer

-

Antibodies for Western blotting (e.g., anti-pERK, anti-total ERK, anti-GAPDH)

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for a specified period (e.g., 4-24 hours).

-

Pre-treat the cells with various concentrations of the test compound for a defined duration (e.g., 1-2 hours).

-

Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 5-15 minutes) to induce MAPK pathway activation.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Analyze the levels of pERK and total ERK by Western blotting.

-

Quantify the band intensities and calculate the IC50 value for pERK inhibition.

Conclusion

This compound is a significant example of a potent and selective allosteric inhibitor of SHP2, developed through a rational, structure-guided approach. Its discovery and the subsequent optimization of its chemical scaffold have contributed valuable insights into the principles of SHP2 inhibition. The methodologies and data presented in this whitepaper provide a foundational understanding for professionals engaged in the ongoing efforts to develop novel SHP2-targeted therapies for cancer and other diseases. The continued exploration of this therapeutic target holds great promise for advancing precision medicine.

References

- 1. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Shp2-IN-19 as a Chemical Probe for SHP2

Notice: Publicly available scientific literature and chemical databases do not contain specific information on a chemical probe designated "Shp2-IN-19." Extensive searches for this compound have not yielded its chemical structure, biological activity, or any associated experimental protocols.

Therefore, this guide will focus on a well-characterized and widely used allosteric SHP2 inhibitor, SHP099 , as a representative chemical probe for studying SHP2 function. The principles, experimental methodologies, and data presented here for SHP099 serve as a comprehensive template for the evaluation and application of any potent and selective SHP2 inhibitor.

Introduction to SHP2 and the Role of Chemical Probes

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2][3] It is a key component of the RAS-MAPK, PI3K-AKT, and JAK-STAT signaling pathways, which are fundamental to cell proliferation, survival, differentiation, and migration.[4][5]

Under basal conditions, SHP2 exists in an auto-inhibited conformation where the N-terminal SH2 domain blocks the catalytic site of the phosphatase domain. Upon activation by binding to phosphotyrosine motifs on upstream signaling partners, SHP2 undergoes a conformational change that relieves this auto-inhibition, allowing it to dephosphorylate its substrates and positively regulate signaling cascades.

Given its central role in oncogenic signaling, SHP2 has emerged as a compelling therapeutic target in oncology. Chemical probes are essential tools for dissecting the biological functions of proteins like SHP2. A high-quality chemical probe for SHP2 should exhibit high potency, selectivity over other phosphatases (especially the closely related SHP1), and well-characterized cellular activity. SHP099 was the first potent, selective, and orally bioavailable allosteric inhibitor of SHP2 to be discovered and has become a benchmark for the field.

SHP099: A Prototypical Allosteric SHP2 Inhibitor

SHP099 is a potent and selective allosteric inhibitor of SHP2. It binds to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the auto-inhibited conformation of SHP2. This mechanism of action confers high selectivity for SHP2 over other protein tyrosine phosphatases.

Quantitative Data for SHP099

The following tables summarize the key quantitative data for SHP099 from various studies.

Table 1: Biochemical Activity of SHP099

| Parameter | Target | Value | Assay Conditions | Reference |

| IC₅₀ | SHP2 (full-length, wild-type) | 70 nM | DiFMUP substrate, with p-IRS1 peptide activation | |

| IC₅₀ | SHP2 (PTP domain only) | > 100 µM | DiFMUP substrate | |

| Ki | SHP2 (full-length, wild-type) | 0.73 µM | Substrate titration, Michaelis-Menten kinetics |

Table 2: Cellular Activity of SHP099

| Parameter | Cell Line | Value | Assay Type | Reference |

| IC₅₀ (p-ERK) | KYSE-520 | ~250 nM | Western Blot | |

| IC₅₀ (p-ERK) | MDA-MB-468 | ~250 nM | Western Blot | |

| GI₅₀ | KYSE-520 | ~1 µM | Cell Proliferation Assay | |

| GI₅₀ | MDA-MB-468 | ~1 µM | Cell Proliferation Assay |

Table 3: Selectivity Profile of SHP099

| Target | Fold Selectivity vs. SHP2 | Assay Type | Reference |

| SHP1 | > 100-fold | Biochemical Assay | |

| PTP1B | > 100-fold | Biochemical Assay | |

| Panel of 21 other PTPs | High | Biochemical Assay | |

| Panel of 66 kinases | High | Kinase Panel Screen |

Experimental Protocols

SHP2 Biochemical Inhibition Assay

This protocol describes a fluorescence-based assay to determine the in vitro potency of inhibitors against SHP2.

Materials:

-

Recombinant full-length human SHP2 protein

-

Phosphorylated IRS-1 peptide (p-IRS1) for SHP2 activation

-

6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT

-

Test compounds (e.g., SHP099) dissolved in DMSO

-

384-well black plates

-

Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Method:

-

Prepare a solution of SHP2 and p-IRS1 peptide in assay buffer and incubate for 15 minutes at room temperature to allow for SHP2 activation.

-

Add the activated SHP2 solution to the wells of a 384-well plate.

-

Add the test compounds at various concentrations (typically a serial dilution) to the wells. Include DMSO-only wells as a negative control. Incubate for 30 minutes at room temperature.

-

Initiate the enzymatic reaction by adding DiFMUP substrate to all wells.

-

Immediately measure the fluorescence intensity at time zero and then monitor the kinetic reaction over a period of 30-60 minutes at room temperature.

-

Calculate the reaction rates and determine the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

Cellular p-ERK Inhibition Assay (Western Blot)

This protocol is used to assess the ability of a SHP2 inhibitor to block downstream signaling in a cellular context.

Materials:

-

Cancer cell line known to be sensitive to SHP2 inhibition (e.g., KYSE-520)

-

Cell culture medium and supplements

-

Test compounds (e.g., SHP099) dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes

-

Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Method:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Treat the cells with various concentrations of the test compound for 2-4 hours.

-

Stimulate the cells with a growth factor (e.g., EGF or HGF) for 10-15 minutes to induce ERK phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against p-ERK, total ERK, and GAPDH.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Develop the blot using ECL substrate and capture the image.

-

Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.

-

Determine the IC₅₀ value for p-ERK inhibition.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Simplified RAS-MAPK signaling pathway showing the role of SHP2 and the point of inhibition by SHP099.

Experimental Workflow Diagram

Caption: Experimental workflow for determining cellular p-ERK inhibition by a SHP2 inhibitor using Western Blot.

Logical Relationship Diagram

Caption: Logical workflow for the characterization of a chemical probe for SHP2.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. irbm.com [irbm.com]

- 5. bmjoncology.bmj.com [bmjoncology.bmj.com]

Methodological & Application

Application Notes and Protocols for Shp2-IN-19 (SHP2-IN-39) Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling and is a key regulator of the Ras-MAPK, PI3K-Akt, and JAK-STAT pathways.[1][2] Dysregulation of Shp2 activity is implicated in the pathogenesis of various cancers and developmental disorders, making it a compelling target for therapeutic intervention.[1][2]

Shp2-IN-39 (also referred to as Example 63 in patent literature) is a potent inhibitor of Shp2. These application notes provide detailed protocols for cell-based assays to characterize the activity of Shp2-IN-39 and similar compounds.

Mechanism of Action of SHP2 and its Inhibition

Under normal physiological conditions, Shp2 exists in an auto-inhibited conformation where the N-terminal SH2 domain blocks the catalytic site of the phosphatase domain.[1] Upon activation by upstream signaling, typically from receptor tyrosine kinases (RTKs), Shp2 undergoes a conformational change that exposes its catalytic site, allowing it to dephosphorylate its substrates and positively regulate downstream signaling pathways like the Ras-ERK cascade. Allosteric inhibitors of Shp2, a common class of Shp2 inhibitors, function by binding to a pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the auto-inhibited conformation and preventing its activation.

Quantitative Data Summary

The following table summarizes the inhibitory activity of Shp2-IN-39 from available data. It is crucial to note that assay conditions can significantly impact the observed IC50 values.

| Compound | Assay Type | Target | IC50 (µM) | Reference |

| Shp2-IN-39 | Biochemical Assay | SHP2 | 0.007 | Patent EP3772513A1 |

Further cellular characterization is required to determine the cell-based IC50 and effects on downstream signaling pathways.

Signaling Pathways and Experimental Workflows

SHP2 Signaling Pathway

The following diagram illustrates the central role of SHP2 in the Ras-ERK signaling pathway, a key driver of cell proliferation and survival.

Caption: Simplified SHP2-mediated Ras-ERK signaling pathway.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of an inhibitor within a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for SHP2 Target Engagement

This protocol is adapted from established methods for assessing SHP2 inhibitor target engagement in cells.

Materials:

-

Cell line of interest (e.g., HEK293T, KYSE-520, or other cancer cell lines with active RTK signaling)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Shp2-IN-39

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibody against SHP2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture: Seed cells in multi-well plates and grow to 70-80% confluency.

-

Compound Treatment: Treat cells with varying concentrations of Shp2-IN-39 or DMSO vehicle for 1-2 hours at 37°C.

-

Heat Shock:

-

For a melting curve, heat the treated cells in a thermal cycler with a temperature gradient (e.g., 40-60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

For isothermal dose-response, heat all samples at a predetermined optimal temperature (e.g., 52°C) for 3 minutes.

-

-

Cell Lysis:

-

Wash cells with cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer and incubating on ice.

-

Scrape the cells and collect the lysate.

-

-

Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

-

Protein Quantification:

-

Carefully collect the supernatant containing the soluble proteins.

-

Determine the protein concentration of the soluble fraction.

-

-

Western Blot Analysis:

-

Normalize the protein concentrations of all samples.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against SHP2, followed by an HRP-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities.

-

For a melting curve, plot the normalized band intensity against the temperature. A shift in the melting curve in the presence of Shp2-IN-39 indicates target engagement.

-

For an isothermal dose-response, plot the normalized band intensity against the log of the inhibitor concentration to determine the EC50 value.

-

Protocol 2: Inhibition of ERK Phosphorylation (p-ERK) Assay

This assay determines the functional consequence of SHP2 inhibition on its downstream signaling pathway.

Materials:

-

Cell line of interest (e.g., a cancer cell line with known dependence on the Ras-ERK pathway)

-

Complete cell culture medium

-

Growth factor (e.g., EGF, HGF, or FGF, depending on the cell line)

-

Shp2-IN-39

-

DMSO (vehicle control)

-

Lysis buffer

-

Primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Starvation: Seed cells and grow to 70-80% confluency. For assays requiring growth factor stimulation, serum-starve the cells for 4-24 hours prior to the experiment.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of Shp2-IN-39 or DMSO for 1-2 hours.

-

Growth Factor Stimulation: Stimulate the cells with the appropriate growth factor for a short period (e.g., 10-15 minutes). Include a non-stimulated control.

-

Cell Lysis: Immediately wash the cells with cold PBS and lyse them as described in Protocol 1.

-

Protein Quantification: Determine and normalize protein concentrations.

-

Western Blot Analysis:

-

Perform SDS-PAGE and Western blotting as described in Protocol 1.

-

Probe the membranes with primary antibodies against p-ERK1/2 and total ERK1/2. Probing for total ERK serves as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK and total ERK.

-

Calculate the ratio of p-ERK to total ERK for each condition.

-

Plot the normalized p-ERK/total ERK ratio against the log of the inhibitor concentration to determine the IC50 for p-ERK inhibition.

-

Concluding Remarks

The provided protocols offer a framework for the cellular characterization of Shp2-IN-39. Researchers should optimize parameters such as cell density, incubation times, and antibody concentrations for their specific experimental systems. The combination of target engagement assays like CETSA with functional downstream signaling readouts such as p-ERK levels will provide a comprehensive understanding of the cellular activity of Shp2 inhibitors.

References

Application of SHP099 in Oncology Research: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical signaling node and a well-validated drug target in oncology. It plays a pivotal role in mediating cellular proliferation, survival, and differentiation through the RAS-mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] Gain-of-function mutations in SHP2 are associated with developmental disorders like Noonan syndrome and various malignancies.[2][3] SHP099 is a pioneering, potent, and selective allosteric inhibitor of SHP2.[1] It functions by stabilizing SHP2 in its closed, auto-inhibited conformation, thereby preventing its catalytic activity and downstream signaling. This document provides detailed application notes and experimental protocols for the use of SHP099 in oncology research.

Mechanism of Action

SHP099 binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains of SHP2. This binding acts as a "molecular glue," locking the enzyme in an inactive state. The primary downstream effect of SHP2 inhibition by SHP099 is the suppression of the RAS-ERK signaling pathway, which is aberrantly activated in many cancers driven by receptor tyrosine kinases (RTKs).

Data Presentation

Table 1: In Vitro Inhibitory Activity of SHP099

| Target | Assay Type | IC50 (µM) | Notes |

| SHP2 (wild-type) | Biochemical Assay | 0.071 | Highly potent inhibition. |

| SHP2 D61Y | Allosteric Inhibition | 1.241 | Mutant form associated with cancer. |

| SHP2 E69K | Allosteric Inhibition | 0.416 | Mutant form associated with cancer. |

| SHP2 A72V | Allosteric Inhibition | 1.968 | Mutant form associated with cancer. |

| SHP2 E76K | Allosteric Inhibition | 2.896 | Mutant form associated with cancer. |

Table 2: Cellular Activity of SHP099 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) |

| MV4-11 | Acute Myeloid Leukemia | Cell Growth | 0.32 |

| TF-1 | Erythroleukemia | Cell Growth | 1.73 |

| PC9 | Lung Adenocarcinoma | Cell Proliferation | 7.536 (24h) |

| PC9GR | Lung Adenocarcinoma | Cell Proliferation | 8.900 (24h) |

| Detroit 562 | Head and Neck Squamous Cell Carcinoma | Cell Proliferation | 3.76 |

| KYSE-520 | Esophageal Squamous Cell Carcinoma | Cell Proliferation | 5.14 |

| RPMI-8226 | Multiple Myeloma | Cell Viability | Dose-dependent |

| NCI-H929 | Multiple Myeloma | Cell Viability | Dose-dependent |

Table 3: In Vivo Efficacy of SHP099

| Cancer Model | Treatment | Outcome |

| BHY and HSC-4 Xenografts (HNSCC) | 75 mg/kg/day, oral gavage | Near total tumor control. |

| LST60 and LNT20 PDX (HNSCC) | 75 mg/kg/day, oral gavage | Significant decrease in tumor burden. |

| CT-26 Xenograft (Colon Cancer) | SHP099 | Decreased tumor load through enhanced anti-tumor immunity. |

| MC-38 Xenograft (Colon Cancer) | SHP099 + anti-PD-1 | Synergistic tumor growth inhibition. |

| NP Mutant MPNST | 50 mg/kg/day, oral gavage | Effective tumor growth inhibition. |

Signaling Pathways and Experimental Workflows

References

- 1. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. - OAK Open Access Archive [oak.novartis.com]

- 2. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Target Mutation that Renders a Cancer Drug Ineffective - BioCAT [bio.aps.anl.gov]

Application Notes and Protocols for Shp2 Inhibitor Treatment in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of various receptor tyrosine kinases (RTKs).[1] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in human cancers.[1][2] Shp2 acts as a positive regulator of this pathway, and its aberrant activation, through genetic mutations or upstream signaling, is implicated in the development and progression of numerous malignancies, including non-small cell lung cancer (NSCLC), pancreatic, breast, and colon cancers, as well as certain types of leukemia.[1][2] Consequently, Shp2 has emerged as a promising therapeutic target in oncology.

Allosteric inhibitors of Shp2, such as SHP099, RMC-4550, and TNO155, have been developed to lock the enzyme in an inactive conformation. These inhibitors have demonstrated anti-tumor activity in various preclinical xenograft models by suppressing the RAS-ERK signaling pathway, thereby inhibiting cancer cell proliferation. Furthermore, Shp2 inhibition has been shown to modulate the tumor microenvironment and enhance anti-tumor immunity, suggesting a dual mechanism of action. Combination strategies, pairing Shp2 inhibitors with other targeted therapies (e.g., MEK, ALK, or EGFR inhibitors) or immune checkpoint blockade, have shown synergistic effects and the potential to overcome drug resistance.

These application notes provide a summary of quantitative data from preclinical xenograft studies involving Shp2 inhibitors and detailed protocols for conducting such experiments.

Data Presentation: Efficacy of Shp2 Inhibitors in Xenograft Models

The following tables summarize the in vivo efficacy of various Shp2 inhibitors as monotherapy and in combination therapy across different cancer xenograft models.

Table 1: Monotherapy Efficacy of Shp2 Inhibitors in Xenograft Models

| Inhibitor | Cancer Type | Xenograft Model | Dose & Schedule | Tumor Growth Inhibition (TGI) / Effect | Reference |

| SHP099 | Esophageal Squamous Cell Carcinoma | KYSE-520 | 100 mg/kg, daily, oral gavage | Marked tumor growth inhibition | |

| SHP099 | KRAS-mutant NSCLC | H1944 | 82.5 mg/kg, daily | Complete halt of tumor growth | |

| SHP099 | Breast Cancer | HCC1806 | 75 mg/kg, daily, oral | Significant tumor growth inhibition | |

| RMC-4550 | BRAF D594N NSCLC | LUN023 (PDX) | 10 mg/kg, daily, oral | 91% TGI | |

| 30 mg/kg, daily, oral | -34% Regression | ||||

| RMC-4550 | KRAS G12C NSCLC | LUN092 (PDX) | 10 mg/kg, daily, oral | 65% TGI | |

| 30 mg/kg, daily, oral | 96% TGI | ||||

| TNO155 | ALK-mutant Neuroblastoma | Kelly | High-dose regimen | Moderate tumor growth inhibition |

Table 2: Combination Therapy Efficacy of Shp2 Inhibitors in Xenograft Models

| Inhibitor Combination | Cancer Type | Xenograft Model | Dose & Schedule | Outcome | Reference |

| TNO155 + Lorlatinib | ALK-mutant Neuroblastoma | Kelly | High-dose regimen | Significant tumor growth inhibition | |

| RMC-4550 + LY3214996 (ERK inhibitor) | Pancreatic Ductal Adenocarcinoma (KRAS mutant) | MiaPaCa-2 | Daily, oral gavage | Significant tumor regression | |

| SHP099 + Anti-PD-1 Antibody | Colon Cancer | CT-26 | SHP099: 5 mg/kg, daily, i.p. | Synergistic tumor growth suppression | |

| BYL719 (PI3K inhibitor) + SHP099 | Breast Cancer | HCC1806 | BYL719: 15 mg/kg; SHP099: 75 mg/kg, daily, oral | Significant tumor growth inhibition compared to single agents |

Note: Information regarding "Shp2-IN-19" in xenograft models is limited in the reviewed literature. The data presented here is for structurally and functionally related allosteric Shp2 inhibitors.

Experimental Protocols

Xenograft Model Establishment (Cell Line-Derived)

This protocol describes the generation of subcutaneous xenografts using cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., KYSE-520, H1944, MiaPaCa-2)

-

Appropriate cell culture medium and supplements

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel (optional)

-

6-8 week old immunodeficient mice (e.g., BALB/c nude, NOD/SCID)

-

1 mL syringes with 27-gauge needles

-

Anesthetic (e.g., isoflurane)

Procedure:

-

Cell Culture: Culture cancer cells in appropriate media until they reach 70-80% confluency.

-

Cell Harvesting: a. Wash cells with sterile PBS. b. Detach cells using Trypsin-EDTA. c. Neutralize trypsin with culture medium and collect cells into a conical tube. d. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium. e. Count viable cells using a hemocytometer or automated cell counter.

-

Cell Implantation: a. Adjust the cell concentration to the desired density (e.g., 2 x 10^6 to 5 x 10^6 cells per 100 µL). b. (Optional) Mix the cell suspension 1:1 with Matrigel on ice to enhance tumor take rate and growth. c. Anesthetize the mouse. d. Subcutaneously inject the cell suspension (typically 100 µL) into the flank of the mouse.

-

Tumor Growth Monitoring: a. Allow tumors to establish and grow. b. Begin monitoring tumor volume once they become palpable.

Drug Formulation and Administration

This protocol outlines the procedure for the preparation and oral administration of a Shp2 inhibitor.

Materials:

-

Shp2 inhibitor (e.g., SHP099, RMC-4550, TNO155)

-

Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water, or 0.6% methylcellulose with 0.5% Tween80 in 0.9% saline)

-

Sonicator

-

Analytical balance

-

Oral gavage needles

Procedure:

-

Formulation Preparation: a. Accurately weigh the required amount of the Shp2 inhibitor. b. Prepare the vehicle solution. c. Suspend the inhibitor powder in the vehicle to the desired final concentration (e.g., 7.5 mg/mL for a 75 mg/kg dose in a 20g mouse with a dosing volume of 200 µL). d. Sonicate the suspension until it is homogeneous. Prepare fresh daily.

-

Treatment Initiation: a. Once tumors reach a predetermined average size (e.g., 150-250 mm³), randomize mice into treatment and vehicle control groups.

-

Oral Administration: a. Weigh each mouse to calculate the exact dosing volume. b. Gently restrain the mouse. c. Fill a syringe with the appropriate volume of the drug suspension. d. Attach an oral gavage needle and carefully insert it into the esophagus. e. Slowly administer the suspension. f. Monitor the mouse for any signs of distress after administration. g. Repeat administration according to the defined schedule (e.g., daily).

Tumor Volume and Body Weight Measurement

This protocol describes the monitoring of tumor growth and animal health.

Materials:

-

Digital calipers

-

Analytical balance

Procedure:

-

Tumor Volume Measurement: a. Measure the length (L) and width (W) of the tumor using digital calipers 2-3 times per week. b. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (W² x L) / 2 . c. Record the measurements for each mouse over the course of the study.

-

Body Weight Measurement: a. Weigh each mouse at the same frequency as tumor measurement to monitor for potential toxicity of the treatment. b. Record the body weights. Significant weight loss (>15-20%) may require euthanasia.

-

Efficacy Endpoints: a. The primary endpoint is often tumor growth inhibition, calculated at the end of the study. b. Other endpoints can include tumor regression and time to reach a specific tumor volume.

Visualizations

Signaling Pathway

Caption: The Shp2-regulated RAS/MAPK signaling pathway.

Experimental Workflow

Caption: General experimental workflow for a xenograft study.

References

Application Notes and Protocols for Shp2-IN-19 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the preparation, storage, and handling of stock solutions for Shp2 inhibitors, with a specific example using a representative compound, given the limited specific data for "Shp2-IN-19". The principles and protocols outlined here are broadly applicable to small molecule inhibitors of Src homology 2 domain-containing phosphatase 2 (Shp2).

Introduction to Shp2

Shp2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in various cellular signaling pathways.[1][2] It is a key regulator of the RAS/ERK, PI3K/AKT, and JAK/STAT signaling cascades, which are fundamental to cell growth, differentiation, and survival.[1][3] Dysregulation of Shp2 activity is implicated in the pathogenesis of developmental disorders and various cancers.[2][4] Consequently, Shp2 has emerged as a significant target for therapeutic intervention, leading to the development of numerous small molecule inhibitors.

Quantitative Data Summary

The following table summarizes key quantitative data for a representative Shp2 inhibitor, SHP2-IN-22, which can be used as a reference for preparing stock solutions of similar compounds.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₂Cl₂N₈O | [5] |

| Molecular Weight | 497.38 g/mol | [5] |

| Appearance | Solid | [5] |

| Solubility (In Vitro) | Soluble in DMSO | [5] |

| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [5] |

| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [5] |

Experimental Protocol: Preparation of Shp2 Inhibitor Stock Solution

This protocol provides a step-by-step guide for the preparation of a 10 mM stock solution of a Shp2 inhibitor, using the data for SHP2-IN-22 as an example.

Materials:

-

Shp2 inhibitor powder (e.g., SHP2-IN-22)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Procedure:

-

Pre-weighing Preparation: Before opening, bring the vial of the Shp2 inhibitor to room temperature for at least 30 minutes to prevent moisture condensation.

-

Weighing the Compound: Carefully weigh out the desired amount of the inhibitor powder using an analytical balance in a chemical fume hood. For a 10 mM stock solution of SHP2-IN-22 (MW: 497.38 g/mol ), you would weigh 4.97 mg to prepare 1 mL of solution.

-

Calculation:

-

Desired Molarity (M) = 10 mM = 0.01 mol/L

-

Molecular Weight (MW) = 497.38 g/mol

-

Desired Volume (V) = 1 mL = 0.001 L

-

Mass (g) = M x MW x V = 0.01 mol/L x 497.38 g/mol x 0.001 L = 0.00497 g = 4.97 mg

-

-

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed inhibitor. For the example above, add 1 mL of DMSO.

-

Mixing: Tightly cap the tube and vortex thoroughly for several minutes until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary for some compounds to fully dissolve.

-

Aliquoting and Storage:

-

Once fully dissolved, centrifuge the stock solution briefly to pellet any undissolved particulates.

-

Carefully transfer the supernatant into smaller, sterile, light-protected (amber) microcentrifuge tubes for single-use aliquots. This minimizes freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[5]

-

Safety Precautions:

-

Always handle small molecule inhibitors in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Consult the Safety Data Sheet (SDS) for the specific inhibitor for detailed safety and handling information.

Visualization of Shp2 Signaling Pathway and Experimental Workflow

Shp2 Signaling Pathway